molecular formula C34H66O2 B1623507 2-Hexyldecyl oleate CAS No. 94278-07-6

2-Hexyldecyl oleate

Cat. No.: B1623507
CAS No.: 94278-07-6
M. Wt: 506.9 g/mol
InChI Key: CKGLIVPMTMQFHL-HNENSFHCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyldecyl oleate can be synthesized through a multi-step reaction process. One common method involves the reaction of heptanal with potassium hydroxide at high temperatures (195-245°C) and atmospheric pressure (760 Torr) using a Dean-Stark apparatus . This is followed by a reaction with toluene-4-sulfonic acid in toluene at 120°C, again using a Dean-Stark apparatus .

Industrial Production Methods: In industrial settings, the production of hexyldecyl oleate often involves the esterification of oleic acid with 2-hexyldecanol. This process typically uses acid catalysts to speed up the reaction and achieve higher yields. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Hexyldecyl oleate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Oleic acid and 2-hexyldecanol in the presence of an acid catalyst.

    Hydrolysis: Water and a base (e.g., sodium hydroxide) to break down the ester into its constituent alcohol and acid.

    Oxidation: Oxygen or other oxidizing agents can oxidize the oleic acid component.

    Reduction: Reducing agents can reduce the oleic acid component to form different products.

Major Products Formed:

    Hydrolysis: Oleic acid and 2-hexyldecanol.

    Oxidation: Various oxidized derivatives of oleic acid.

    Reduction: Reduced forms of oleic acid derivatives.

Scientific Research Applications

Hexyldecyl oleate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Cetyl oleate: Known for its emollient properties but with a different alcohol component.
  • Isopropyl myristate: Commonly used as a skin-conditioning agent but with a shorter fatty acid chain.
  • Octyl palmitate: Another emollient with a different fatty acid and alcohol combination.

Properties

CAS No.

94278-07-6

Molecular Formula

C34H66O2

Molecular Weight

506.9 g/mol

IUPAC Name

2-hexyldecyl (Z)-octadec-9-enoate

InChI

InChI=1S/C34H66O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-25-28-31-34(35)36-32-33(29-26-12-9-6-3)30-27-24-14-11-8-5-2/h18-19,33H,4-17,20-32H2,1-3H3/b19-18-

InChI Key

CKGLIVPMTMQFHL-HNENSFHCSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC

94278-07-6

Origin of Product

United States

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